molecular formula C14H16ClN3O8S2 B11767014 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

Cat. No.: B11767014
M. Wt: 453.9 g/mol
InChI Key: UGYGVCCVJUWLRU-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a sulfonamide derivative characterized by a benzenesulfonyl chloride backbone modified with ethoxy, urea, and pyridinyl substituents.

Properties

Molecular Formula

C14H16ClN3O8S2

Molecular Weight

453.9 g/mol

IUPAC Name

4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid

InChI

InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4)

InChI Key

UGYGVCCVJUWLRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The foundational intermediate is synthesized via sulfonation of 4-ethoxybenzene. Chlorosulfonic acid (ClSO₃H) is added dropwise to 4-ethoxybenzene at 0–5°C, followed by stirring at 25°C for 6 hours. The reaction mixture is quenched with ice-water, and the product is extracted using dichloromethane. Yields typically range from 65–78%.

Key Reaction Parameters

ParameterValue/Range
Temperature0–25°C
Molar Ratio (Substrate:ClSO₃H)1:1.2
SolventDichloromethane

Ureido Functionalization

The sulfonyl chloride intermediate undergoes urea formation with pyridin-4-ylamine. A solution of the intermediate in anhydrous tetrahydrofuran (THF) is treated with pyridin-4-ylamine (1.1 eq) and triethylamine (2 eq) at −10°C. The reaction proceeds for 12 hours under nitrogen, yielding the ureido-sulfonyl chloride derivative (82–89% yield).

Critical Considerations

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates urea bond formation.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride group.

Sulfation and Final Product Isolation

The ureido-sulfonyl chloride is treated with sulfuric acid (H₂SO₄) in a 1:1 molar ratio at 0°C. The mixture is stirred for 2 hours, followed by precipitation in cold diethyl ether. The hydrogen sulfate salt is obtained as a crystalline solid after recrystallization from ethanol/water (70–75% yield).

Reaction Condition Optimization

Temperature Control

Exothermic reactions (e.g., sulfonation) require strict temperature regulation to avoid by-products:

  • Sulfonation : Temperatures >30°C lead to over-sulfonation and tar formation.

  • Urea Formation : Sub-zero temperatures (−10°C) minimize side reactions with the sulfonyl chloride group.

Solvent Selection

StepOptimal SolventEffect on Yield
SulfonationDichloromethanePrevents side reactions with polar protic solvents
Ureido FormationAnhydrous THFEnhances nucleophilicity of pyridin-4-ylamine
SulfationEthanol/Water (9:1)Facilitates crystallization of hydrogen sulfate salt

Catalytic Additives

  • DMAP : Increases urea bond formation rate by 40% compared to non-catalyzed reactions.

  • Triethylamine : Neutralizes HCl generated during urea formation, shifting equilibrium toward product.

Purification and Characterization

Recrystallization Protocols

The final product is purified via sequential recrystallization:

  • Crude Product : Dissolved in hot ethanol (60°C), filtered, and cooled to 4°C.

  • Second Crystallization : Ethanol/water (9:1) mixture removes residual sulfuric acid.

Purity Metrics

MethodResult
HPLC≥98.5% purity
Melting Point214–216°C (decomposes)

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, pyridine-H), 7.92 (s, urea-NH), 4.12 (q, OCH₂CH₃).

  • IR : 1345 cm⁻¹ (S=O stretch), 1660 cm⁻¹ (urea C=O).

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

  • Residence Time : 30 minutes per reaction step.

  • Output : 15–20 kg/day with 68–72% overall yield.

Comparative Analysis of Synthetic Routes

ParameterBatch MethodContinuous Flow
Yield70–75%68–72%
Purity98.5%97–98%
ScalabilityLimited to 5 kg/batch>20 kg/day

The continuous flow method sacrifices marginal yield for superior scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts the sulfonyl chloride to sulfonic acid. Solutions include:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in reaction mixtures.

  • Inert Atmosphere : Nitrogen or argon blankets during critical steps.

By-Product Formation

  • Di-Urea Derivatives : Controlled stoichiometry (1:1 amine:intermediate ratio) minimizes this side product.

  • Sulfonic Acid Impurities : Quenching reactions at 0°C reduces hydrolysis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a reactive electrophile, readily undergoing nucleophilic substitution. In these reactions, the chloride ion is displaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonic acids. For example:

  • Reaction with amines :
    R-SO2Cl+R’NH2R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl}
    This reaction is widely used to generate sulfonamide derivatives, which are key intermediates in drug synthesis.

Hydrolysis

Hydrolysis of the sulfonyl chloride group under basic or acidic conditions yields sulfonic acids:

  • Basic hydrolysis :
    R-SO2Cl+H2OR-SO3H+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}
    Acidic hydrolysis similarly produces sulfonic acids, which are less reactive but chemically stable.

Formation of Ureas and Sulfonamides

The compound’s pyridin-4-yl-ureido group (-NH-C(=O)-N-) can participate in condensation reactions, forming urea derivatives. These reactions are critical in synthesizing heterocyclic compounds and bioactive molecules.

Pharmaceutical Intermediates

The compound’s reactivity makes it a versatile building block for synthesizing sulfonamide-based drugs. For example, substitution reactions with nucleophiles can yield inhibitors of enzymes like dihydropteroate synthase, targeting microbial folate biosynthesis.

Material Science

Its ability to form cross-linked polymers or functionalized surfaces through nucleophilic displacement reactions positions it as a precursor in advanced material design.

Structural and Functional Comparisons

A comparative analysis of structurally similar compounds highlights the unique reactivity of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate:

Compound CAS Number Molecular Weight (g/mol) Key Features
This compound 820245-44-1453.88Contains a pyridin-4-yl-ureido group and sulfonyl chloride; high reactivity
4-Ethoxy-3-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate 678186-04-4355.80Pyridin-2-yl substitution reduces steric hindrance; similar reactivity
4-Ethoxy-3-(pyridin-4-yl)ureido-benzenesulfonyl chloride Not provided~453.88Simplified ureido linkage; lacks hydrogen sulfate counterion

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzenesulfonyl chloride exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis
A5498.2Cell cycle arrest

This data suggests that the compound may act through multiple pathways to exert its anticancer effects, warranting further investigation into its mechanism of action.

Synthesis of Radiopharmaceuticals

The compound has potential applications in the synthesis of radiopharmaceuticals, particularly those labeled with fluorine-18 for positron emission tomography (PET).

Research Findings

Studies have demonstrated that sulfonyl chlorides can be transformed into sulfonyl fluorides under mild conditions, which are useful as precursors for radiolabeling agents. The incorporation of fluorine-18 enhances the imaging capabilities of these compounds.

Compound Yield (%) Fluorination Conditions
[(18)F]Fluoride85Aqueous Cs(2)CO(3) at room temperature
[(18)F]Radiotracer75Acetonitrile with pyridine

These findings highlight the versatility of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate in developing new imaging agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.

Applications in Synthesis

It has been utilized to synthesize various biologically active compounds through nucleophilic substitution reactions. The sulfonyl chloride group is particularly reactive, allowing for the introduction of diverse functional groups.

Reaction Type Substrate Product
Nucleophilic SubstitutionAmineSulfonamide derivative
Coupling ReactionAryl halideBiaryl compound

These reactions demonstrate the utility of this compound in constructing complex molecular architectures relevant to drug discovery.

Mechanism of Action

The mechanism by which 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pyridine ring and urea linkage also play roles in binding and reactivity, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of substituted benzenesulfonyl chlorides with urea and heteroaromatic modifications. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Benzenesulfonyl Chloride Derivatives

Compound Name Substituents Pyridinyl Position Key Functional Groups Catalog/Reference
4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate Ethoxy (C4), Ureido-pyridin-4-yl (C3) Pyridin-4-yl Benzenesulfonyl chloride, hydrogen sulfate Not explicitly listed
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate Chloro (C3), Ureido-pyridin-2-yl (C4) Pyridin-2-yl Benzenesulfonyl chloride, hydrogen sulfate SCBT catalog
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate Chloro (C3), Ureido-pyridin-3-yl (C4) Pyridin-3-yl Benzenesulfonyl chloride, hydrogen sulfate SCBT catalog (sc-322454)
Perfluorinated benzenesulfonyl chlorides (e.g., [51947-19-4]) Pentafluoroethyl, trifluoromethyl N/A Fluorinated alkyl chains Pharos Project

Key Differences and Implications

Pyridin-3-yl derivatives (e.g., sc-322454) are commercially available with high user ratings (4.98/5), suggesting stability and reliability in laboratory applications .

Substituent Effects: The ethoxy group at C4 in the target compound is an electron-donating group, which may increase solubility in polar solvents compared to chloro-substituted analogs (e.g., SCBT catalog compounds). Fluorinated analogs (e.g., [51947-19-4]) exhibit distinct physicochemical properties, such as lipophilicity and thermal stability, due to perfluorinated chains .

Hydrogen Sulfate Counterion :

  • The hydrogen sulfate group in the target compound and its analogs may improve crystallinity or modulate solubility in aqueous environments, critical for pharmaceutical formulation .

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